molecular formula C24H21ClFNO2 B2854695 (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide CAS No. 477870-74-9

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide

Cat. No.: B2854695
CAS No.: 477870-74-9
M. Wt: 409.89
InChI Key: WGTZRMBVIBBNIL-SDNWHVSQSA-N
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Description

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with 4-hydroxybenzaldehyde to form the intermediate 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. This intermediate undergoes a condensation reaction with (E)-3-(4-methylbenzylamino)-2-propenoic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-chloro-6-fluorobenzaldehyde
  • 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
  • N-(4-methylbenzyl)-2-propenamide

Uniqueness

What sets (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFNO2/c1-17-5-7-19(8-6-17)15-27-24(28)14-11-18-9-12-20(13-10-18)29-16-21-22(25)3-2-4-23(21)26/h2-14H,15-16H2,1H3,(H,27,28)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTZRMBVIBBNIL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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